Bis(11-hydroxyundecyl) disulfide
Overview
Description
“Bis(11-hydroxyundecyl) disulfide” is a chemical compound with the molecular formula C22H46O2S2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Bis(11-hydroxyundecyl) disulfide” is represented by the InChI string:InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2
. The compound has a molecular weight of 406.73 g/mol
Scientific Research Applications
Lithium-Sulfur Rechargeable Batteries : Protected bis(hydroxyorganyl) polysulfides, a class of compounds related to Bis(11-hydroxyundecyl) disulfide, have been found to significantly increase the capacity of lithium-sulfur rechargeable batteries by 35% when used as electrolyte modifiers (Trofimov et al., 2011).
Synthesis of New Ethers : Bis(diorganylthiophosphinoyl)-disulfides, a related compound, has been used in sulfur chemistry for the synthesis of new ethers, demonstrating the versatility of disulfides in organic synthesis (Bergemann et al., 1993).
Oligo(nucleoside Phosphorothioate)s Synthesis : Bis(O,O-diisopropoxy phosphinothioyl) disulfide, another related compound, has been used as a sulfurizing reagent for the efficient synthesis of oligo(nucleoside phosphorothioate)s, demonstrating high sulfur content and cost-effectiveness (Stec et al., 1993).
Influence on Chiral Conformations : Weak sulfur interactions and hydrogen bonds in derivatives of bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide influence the folding and unfolding conformation, affecting their chiral conformations in solid state (Esparza-Ruiz et al., 2007).
Self-Assembly and Functional Group Effects : Asymmetric disulfides, including derivatives of Bis(11-hydroxyundecyl) disulfide, can form well-ordered monolayers on graphite, influencing adsorption and reduction processes (Noh et al., 1999).
Self-Healing Elastomers : Aromatic disulfide metathesis has been utilized in the design of self-healing poly(urea–urethane) elastomers, operating at room temperature without external intervention (Rekondo et al., 2014).
Solid State Structure and Dynamics : The structure and dynamics of bis(organothiophosphoryl) disulfides in solid state have been studied, providing insights into the behavior of these types of compounds (Knopik et al., 1993).
properties
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVALINJKRSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571568 | |
Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(11-hydroxyundecyl) disulfide | |
CAS RN |
119438-02-7 | |
Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(11-hydroxyundecyl) disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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